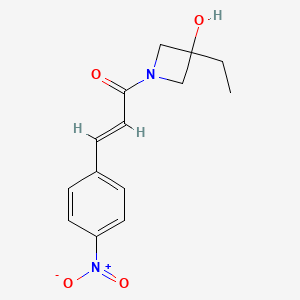
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one, also known as ENPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENPP belongs to the class of chalcones, which are known for their diverse biological activities.
作用機序
The mechanism of action of (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to modulate the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9).
実験室実験の利点と制限
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to have low toxicity in animal studies. However, there are also some limitations to using (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one in lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration method for (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one in cancer treatment. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one could be studied in combination with other anti-cancer agents to determine if it has synergistic effects.
Another potential future direction for (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one research is its use as an anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration method for (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one in the treatment of inflammatory diseases. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one could be studied in combination with other anti-inflammatory agents to determine if it has synergistic effects.
Finally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one could be studied for its potential as an anti-viral agent. Further studies are needed to determine the effectiveness of (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one against other viral infections, and to determine the optimal dosage and administration method for (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one in the treatment of viral infections.
Conclusion:
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a synthetic compound with significant potential for therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. Further research is needed to fully understand its mechanism of action and to determine the optimal dosage and administration method for different applications. However, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one represents a promising area of research for the development of new therapeutic agents.
合成法
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one can be synthesized through a multi-step process involving the condensation of 3-ethyl-3-hydroxyazetidin-1-amine with 4-nitrobenzaldehyde, followed by cyclization and dehydration. The resulting product is a yellow crystalline solid with a melting point of 230-232°C.
科学的研究の応用
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its anti-cancer properties. (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It does this by inducing apoptosis, or programmed cell death, in cancer cells.
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been investigated for its potential as an anti-viral agent. It has been shown to inhibit the replication of the hepatitis C virus in vitro.
特性
IUPAC Name |
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-14(18)9-15(10-14)13(17)8-5-11-3-6-12(7-4-11)16(19)20/h3-8,18H,2,9-10H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMJQJJJVONMHG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(CN(C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



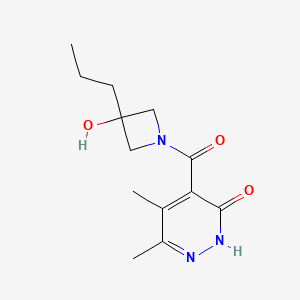
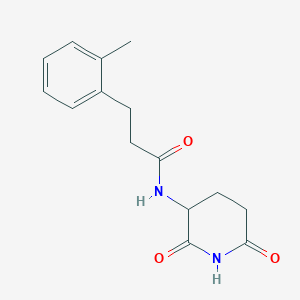
![3-Ethyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581896.png)
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)
![3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol](/img/structure/B7581932.png)

![8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7581940.png)
![1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol](/img/structure/B7581951.png)
![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)
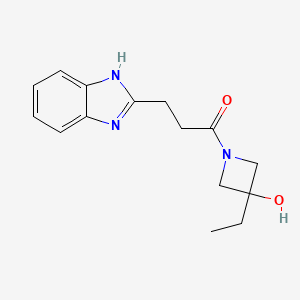
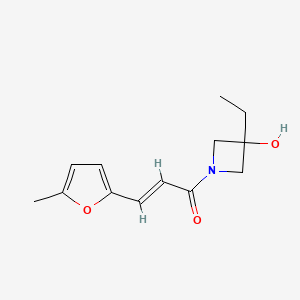
![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581978.png)